molecular formula C₂₁H₂₈BrNO₃ B1663435 Methylbenactyzium bromide CAS No. 3166-62-9

Methylbenactyzium bromide

Cat. No. B1663435
CAS RN: 3166-62-9
M. Wt: 422.4 g/mol
InChI Key: DKMVJQCQTCLYIF-UHFFFAOYSA-M
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Description

Methylbenactyzium bromide is a muscarinic acetylcholine receptor (mAChR) inhibitor . It has been used as a spasmolytic for the treatment of gastrointestinal ulcers .


Molecular Structure Analysis

The molecular formula of Methylbenactyzium bromide is C21H28BrNO3 . The InChI key is DKMVJQCQTCLYIF-UHFFFAOYSA-M . The SMILES representation is [Br-].CCN+(CC)CCOC(=O)C(O)(C1=CC=CC=C1)C1=CC=CC=C1 .


Physical And Chemical Properties Analysis

Methylbenactyzium bromide has a molecular weight of 422.36 . It has a water solubility of 0.000345 mg/mL, a logP of 0.31, and a logS of -6.1 . The compound has a pKa (Strongest Acidic) of 11.05 and a pKa (Strongest Basic) of -4.5 .

Scientific Research Applications

Analysis in Human Urine

Methylbenactyzium bromide can be identified and determined in human urine using a combination of thin-layer chromatography (TLC) and pyrolysis gas chromatography (PyGC). This method involves the extraction of methylbenactyzium bromide from urine, followed by its separation on a TLC plate and analysis through PyGC. The main degradation product identified in this process is diphenylmethane, showcasing the compound's potential in forensic and toxicological studies (Nishikawa, Tatsuno, Suzuki, & Tsuchihashi, 1991).

Agricultural Research and Alternatives

In agricultural settings, methylbenactyzium bromide, closely related to methyl bromide, has been extensively used as a fumigant for pest and pathogen control. Research has focused on finding alternatives due to its ozone-depleting properties. Studies have explored organic and conventional systems, integrating management systems starting from pre-plant decisions through post-harvest processing (Schneider, Rosskopf, Leesch, Chellemi, Bull, & Mazzola, 2003).

Environmental Monitoring

Methylbenactyzium bromide's environmental impact is also a subject of research. Methods for determining its presence and concentration in the air have been developed, contributing to better environmental monitoring and understanding of its effects on air quality (Woodrow, McChesney, & Seiber, 1988).

Alternatives to Methyl Bromide in Pest Control

Significant research has been conducted to find alternatives to methyl bromide for controlling soilborne pathogens and pests in agriculture. This includes evaluating the effectiveness of various physical control methods and chemical fumigants like phosphine and sulfuryl fluoride. These studies are vital for developing sustainable and environmentally friendly pest control strategies (Fields & White, 2002).

Nematode Management

In the context of nematode management in agriculture, methylbenactyzium bromide and related compounds have been crucial. Research has focused on identifying effective and economical alternatives, emphasizing the need for a deeper understanding of nematode biology and alternative control measures (Zasada et al., 2010).

ConclusionMethylbenactyzium bromide's applications in scientific research span various fields, including forensic science, agriculture, environmental monitoring, and pest control. The ongoing quest for environmentally safe alternatives highlights its significance in contemporary scientific inquiry

Scientific Research Applications of Methylbenactyzium Bromide

Analysis in Human Urine

Methylbenactyzium bromide can be identified and determined in human urine using a combination of thin-layer chromatography (TLC) and pyrolysis gas chromatography (PyGC). This method involves the extraction of methylbenactyzium bromide from urine, followed by its separation on a TLC plate and analysis through PyGC. The main degradation product identified in this process is diphenylmethane, showcasing the compound's potential in forensic and toxicological studies (Nishikawa, Tatsuno, Suzuki, & Tsuchihashi, 1991).

Agricultural Research and Alternatives

In agricultural settings, methylbenactyzium bromide, closely related to methyl bromide, has been extensively used as a fumigant for pest and pathogen control. Research has focused on finding alternatives due to its ozone-depleting properties. Studies have explored organic and conventional systems, integrating management systems starting from pre-plant decisions through post-harvest processing (Schneider, Rosskopf, Leesch, Chellemi, Bull, & Mazzola, 2003).

Environmental Monitoring

Methylbenactyzium bromide's environmental impact is also a subject of research. Methods for determining its presence and concentration in the air have been developed, contributing to better environmental monitoring and understanding of its effects on air quality (Woodrow, McChesney, & Seiber, 1988).

Alternatives to Methyl Bromide in Pest Control

Significant research has been conducted to find alternatives to methyl bromide for controlling soilborne pathogens and pests in agriculture. This includes evaluating the effectiveness of various physical control methods and chemical fumigants like phosphine and sulfuryl fluoride. These studies are vital for developing sustainable and environmentally friendly pest control strategies (Fields & White, 2002).

Nematode Management

In the context of nematode management in agriculture, methylbenactyzium bromide and related compounds have been crucial. Research has focused on identifying effective and economical alternatives, emphasizing the need for a deeper understanding of nematode biology and alternative control measures (Zasada et al., 2010).

Safety And Hazards

The LD50 oral in mouse is 780mg/kg . For safety, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,24H,4-5,16-17H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMVJQCQTCLYIF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13473-61-5 (Parent)
Record name Methylbenactyzium bromide [INN:JAN]
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DSSTOX Substance ID

DTXSID2046832
Record name Benzactyzine methobromide
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Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylbenactyzium bromide

CAS RN

3166-62-9
Record name Ethanaminium, N,N-diethyl-2-[(2-hydroxy-2,2-diphenylacetyl)oxy]-N-methyl-, bromide (1:1)
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Record name Methylbenactyzium bromide [INN:JAN]
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Record name Gastrimade
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Record name Benzactyzine methobromide
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Record name Methylbenactyzium bromide
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Record name METHYLBENACTYZIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
M Nishikawa, M Tatsuno, S Suzuki… - Forensic science …, 1991 - Elsevier
… methylbenactyzium bromide in human urine was studied in this report. Methylbenactyzium bromide … After development, the separated spot of methylbenactyzium bromide was scraped …
Number of citations: 9 www.sciencedirect.com
M NISHIKAWA, M TATSUNO, S SUZUKI… - jai.co.jp
… methylbenactyzium bromide in human urine was studied in this report. Methylbenactyzium bromide … After development, the separated spot of methylbenactyzium bromide was scraped …
Number of citations: 0 www.jai.co.jp
M Nisikawa, M Tatsuno, S Suzuki… - Forensic science …, 1991 - Elsevier
… (Tokyo, Japan), benzethonium chloride, pancuronium bromide, ambenonium chloride, distigmine bromide, methylbenactyzium bromide and propantheline bromide were obtained from …
Number of citations: 21 www.sciencedirect.com
A WATANABE, Y YAMAOKA, E AKAHO… - Chemical and …, 1985 - jstage.jst.go.jp
Twenty-six drugs acting on the nervous system and 30 drugs acting on the individual organs, all listed in the JPX, were investigated by polarizing microscopy using the improved …
Number of citations: 14 www.jstage.jst.go.jp
H Saitoh, Y Kobayashi, K Miyazaki… - Journal of pharmacy and …, 1987 - academic.oup.com
… Propantheline bromide (Dainippon Pharmaceutical Co., Osaka, Japan), methylbenactyzium bromide and butylscopolamine bromide (Yamanouchi Pharmaceutical Co., Tokyo, Japan), …
Number of citations: 15 academic.oup.com
K Ohtsubo, S Higuchi, T Aoyama, N Fujii… - Journal of Chromatography …, 1989 - Elsevier
An effective and selective procedure for the extraction of ambenonium chloride (AMBC) from serum using a weak cation-exchange extraction cartridge has been developed. The solid-…
Number of citations: 11 www.sciencedirect.com
X Zhang, X Wei, Y Deng, X Yuan, J Shi… - … and Targeted Therapy, 2022 - nature.com
… Peripheral mAChR agonist (arecoline hydrobromide) or antagonist (methylbenactyzium bromide) treatment did not exert any apparent therapeutic effects (Supplementary Fig. 6a–d). …
Number of citations: 12 www.nature.com
T Yoshida, A Aetake, H Yamaguchi, N Nimura… - … of Chromatography A, 1988 - Elsevier
The high-performance liquid chromatographic determination of carnitine chloride was investigated by using 9-anthryldiazomethane (ADAM) as a pre-column derivatization reagent. …
Number of citations: 26 www.sciencedirect.com
J Sherma - Analytical chemistry, 1992 - ACS Publications
… Methylbenactyzium bromide in human urine was determined by TLC and pyrolysis GC (038). SFE (039) and SFC (040) were coupled with TLC. E. …
Number of citations: 205 pubs.acs.org
T Tanaka, S Aramaki, A Momose - Journal of Chromatography B …, 1989 - Elsevier
… We tested the addition of several quaternary ammomum compounds to serum (1 pg/ml) using the proposed method: methylbenactyzium bromide, oxapmm iodide, domiphen bromide, …
Number of citations: 9 www.sciencedirect.com

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